molecular formula C20H21F3N2O5S B15007066 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

Cat. No.: B15007066
M. Wt: 458.5 g/mol
InChI Key: ULGPUAVFSLPFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a benzenesulfonamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked via an ethyl group to a 2-methyl-5-(trifluoromethoxy)-indole moiety.

Properties

Molecular Formula

C20H21F3N2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H21F3N2O5S/c1-12-15(16-10-13(30-20(21,22)23)4-6-17(16)25-12)8-9-24-31(26,27)14-5-7-18(28-2)19(11-14)29-3/h4-7,10-11,24-25H,8-9H2,1-3H3

InChI Key

ULGPUAVFSLPFJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through a Fischer indole synthesis or other indole-forming reactions. The benzenesulfonamide core is then introduced through sulfonation reactions, followed by the attachment of the dimethoxy and trifluoromethoxy groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Benzenesulfonamide Substituents Indole Substituents Molecular Formula Synthetic Yield Key Applications/Notes
3,4-Dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide (Target) 3,4-Dimethoxy 2-Methyl, 5-(trifluoromethoxy) C26H26F3N2O6S (inferred) Not Reported Potential COX-2 selectivity due to trifluoromethoxy group
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31, ) 4-(Trifluoromethyl)phenyl 1-(4-Chlorobenzoyl), 5-Methoxy C25H18ClF3N2O5S 43% NSAID analog; optimized for enzyme inhibition via chlorobenzoyl and trifluoromethyl groups
3-Ethoxy-4-fluoro-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide () 3-Ethoxy, 4-Fluoro 2-Methyl, 5-(trifluoromethoxy) Not Reported Not Reported Enhanced lipophilicity from ethoxy/fluoro; potential CNS penetration
4-Ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide () 4-Ethoxy 2-Methyl, 5-(trifluoromethoxy) Not Reported Discontinued Commercial fluorinated analog; metabolic stability focus

Structural and Functional Analysis

  • Substituent Effects :

    • Trifluoromethoxy (Indole) : Present in all analogs, this group enhances metabolic stability and binding selectivity via strong electron-withdrawing effects .
    • Benzenesulfonamide Modifications : The target’s 3,4-dimethoxy groups improve solubility compared to ethoxy/fluoro (e.g., 3-ethoxy-4-fluoro analog ) but may reduce membrane permeability.
    • Indole N-Substituents : Compound 31 () uses a 4-chlorobenzoyl group, which likely increases steric bulk and enzyme inhibition potency compared to the target’s simpler methyl group .
  • Synthesis :

    • The target compound likely follows a route similar to Compound 31 (), involving coupling of a substituted indole-acetic acid with a sulfonamide precursor. Automated HPLC purification (as in ) is standard for isolating such analogs.
  • Ethoxy/fluoro variants () may prioritize blood-brain barrier penetration, while dimethoxy derivatives favor aqueous solubility .

Research Tools and Validation

  • Crystallography : Programs like SHELX (for structure refinement) and WinGX (for data processing) are critical for resolving sulfonamide-indole conformations .
  • Computational Modeling : Electron-density maps (via ORTEP) could clarify substituent effects on binding interactions .

Notes and Limitations

  • Direct pharmacological data for the target compound are unavailable; insights are inferred from analogs.
  • Commercial availability of analogs (e.g., ) suggests industrial interest in fluorinated sulfonamides, but discontinuations highlight synthetic or stability challenges .

Biological Activity

3,4-Dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a complex organic molecule notable for its unique structural features, including a benzene sulfonamide core and various substituents that may contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in the fields of oncology and metabolic disorders.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈F₃N₃O₄S, with a molecular weight of approximately 428.4 g/mol. The structure includes:

  • Methoxy groups : Enhance electron density on the aromatic system.
  • Indole moiety : Associated with various pharmacological effects.
  • Trifluoromethoxy group : May confer distinct biological activities.

Biological Properties

The biological activity of 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide can be summarized as follows:

Antibacterial Activity

Sulfonamides are known for their antibacterial properties. Preliminary studies suggest that compounds with similar structures exhibit significant interactions with bacterial targets, potentially inhibiting bacterial growth through mechanisms akin to traditional sulfonamides.

Anticancer Potential

Research indicates that sulfonamides can have anticancer effects. The indole ring present in this compound is often linked to anti-inflammatory and anticancer activities. Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

Interaction Studies

Molecular docking studies and binding assays are essential to elucidate the mechanism of action for this compound. Initial findings suggest effective binding to proteins involved in cancer and metabolic pathways, indicating potential therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide, a comparison with structurally related compounds is beneficial:

Compound NameStructureNotable Properties
4-Methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamideStructureAntibacterial activity
N-{2-[6-(2,4-Diamino-6-ethylpyrimidin-5-yl)-2,2-dimethyl-3-oxo]}benzene-sulfonamideStructureAnticancer potential
N-[7-(3-Aminophenyl)-5-Methoxy-1,3-Benzoxazol-2-Yl]-2,5-DichlorobenzenesulfonamideStructureAntimicrobial properties

These compounds highlight the diversity within this class of molecules while emphasizing the unique trifluoromethoxy substitution in the target compound that may confer distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of related sulfonamides:

  • Antibacterial Activity : A study demonstrated that sulfonamides could effectively inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), essential for bacterial folate synthesis.
  • Anticancer Research : Research on indole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo. For instance, compounds similar to 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide exhibited significant cytotoxicity against various cancer cell lines.
  • Molecular Docking Studies : Computational analyses have indicated that this compound can effectively interact with key proteins involved in cancer progression, suggesting a potential mechanism for its anticancer effects.

Q & A

Q. What are the optimized synthetic routes for 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Indole Core Formation : Cyclization of substituted anilines under acidic conditions to generate the 2-methyl-5-(trifluoromethoxy)-1H-indole moiety.

Sulfonamide Coupling : Reaction of the indole ethylamine intermediate with 3,4-dimethoxybenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Critical Parameters :

  • Temperature Control : Reflux conditions (e.g., 80–100°C) for indole formation ensure proper cyclization .
  • Solvent Selection : Absolute ethanol or DMF enhances solubility of intermediates .
  • Fluorinated Group Stability : Trifluoromethoxy groups require inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₂₁F₃N₂O₅S) with <5 ppm error.
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.6 ppm (indole aromatic protons), δ 3.8–4.1 ppm (methoxy groups).
    • ¹⁹F NMR : Single peak near δ -58 ppm for the -OCF₃ group .
  • HPLC-PDA : Purity >98% using a C18 column (acetonitrile/water + 0.1% formic acid) .

Q. How can researchers validate the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) due to the sulfonamide pharmacophore .
  • Assay Design :
    • IC₅₀ Determination : Dose-response curves (0.1–100 µM) in Tris buffer (pH 7.4) with 4-nitrophenyl acetate as substrate.
    • Controls : Include acetazolamide (reference inhibitor) and DMSO vehicle controls.
  • Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the compound’s electronic structure and interaction with biological targets?

Methodological Answer:

  • Computational Workflow :
    • Geometry Optimization : B3LYP/6-31G(d) basis set to minimize energy.
    • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity.
    • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions (e.g., sulfonamide group as H-bond acceptor) .
  • Docking Studies : AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB ID: 3IAI). Focus on Zn²⁺ coordination by the sulfonamide group .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., normalized IC₅₀ values).
  • Experimental Variables to Reassess :
    • Assay Conditions : pH, ionic strength, and temperature variations may alter enzyme kinetics .
    • Compound Stability : Degradation in aqueous buffers (e.g., via HPLC-MS monitoring over 24 hours) .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphism .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis : Susceptibility of the trifluoromethoxy group in acidic environments (e.g., stomach pH 1.5).
    • Oxidation : Indole ring instability in hepatic microsomes.
  • Mitigation Strategies :
    • Prodrug Design : Introduce ester prodrugs at the sulfonamide nitrogen.
    • Formulation : Encapsulation in PEGylated liposomes to enhance plasma half-life .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

Methodological Answer:

  • Key Modifications :
    • Methoxy Groups : Replace 3,4-dimethoxy with electron-withdrawing groups (e.g., -CF₃) to enhance target binding.
    • Indole Substituents : Introduce halogens at position 5 to modulate lipophilicity (ClogP calculations).
  • Screening Protocol :
    • Parallel synthesis of 10–20 analogs.
    • High-throughput screening against a panel of sulfonamide-sensitive targets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Critical Issues :
    • Racemization : During sulfonamide coupling (monitor via chiral HPLC).
    • Byproduct Formation : Dimethoxybenzene sulfonic acid impurities.
  • Solutions :
    • Asymmetric Catalysis : Use (R)-BINAP ligands in palladium-catalyzed steps.
    • Crystallization-Induced Diastereomer Resolution : Employ L-tartaric acid as a resolving agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.